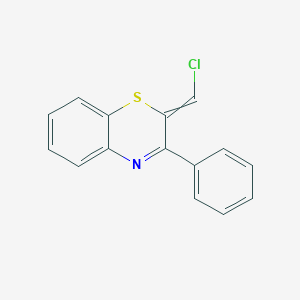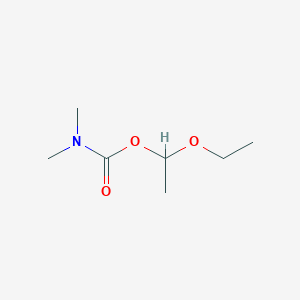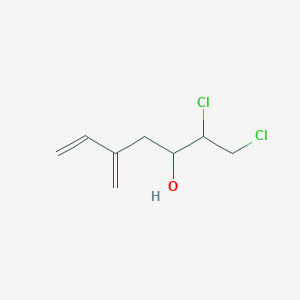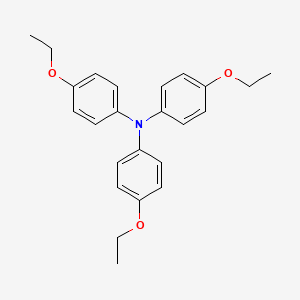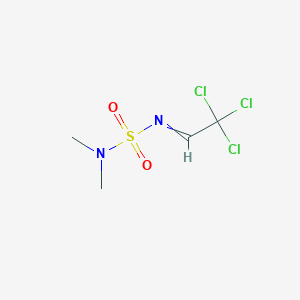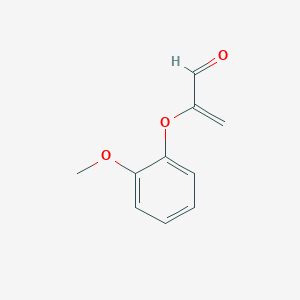
chlorozinc(1+);hept-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorozinc(1+);hept-1-yne is a compound that combines a chlorozinc cation with hept-1-yne, a hydrocarbon belonging to the alkynes group characterized by a carbon-carbon triple bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hept-1-yne can be synthesized through various methods. One common laboratory method involves the reaction of a hexyl halide with sodium acetylide, producing hept-1-yne as a result . Another method involves the partial hydrogenation of hept-1-yne using supported palladium and tungsten catalysts .
Industrial Production Methods
Industrial production of hept-1-yne typically involves the elimination reactions of dihalides. This process begins with the electrophilic addition of a halogen to an alkene bond to form a dihaloalkane, followed by a double E2 elimination process to form the alkyne .
Analyse Des Réactions Chimiques
Types of Reactions
Hept-1-yne undergoes various chemical reactions typical of alkynes, including:
Addition Reactions: Hept-1-yne can undergo addition reactions with strong acids, halogens, and hydrogen halides.
Oxidation and Reduction: It can be partially hydrogenated to form alkenes using catalysts like palladium and tungsten.
Substitution Reactions: Terminal alkynes like hept-1-yne can be deprotonated by strong bases to form alkynide anions, which are good nucleophiles for substitution reactions.
Common Reagents and Conditions
Hydrogen Halides (HX): Used in addition reactions following Markovnikov’s Rule.
Palladium and Tungsten Catalysts: Used in partial hydrogenation reactions.
Strong Bases (e.g., NaNH2): Used for deprotonation and subsequent substitution reactions.
Major Products
Haloalkanes and Haloalkenes: Formed from addition reactions with halogens and hydrogen halides.
Applications De Recherche Scientifique
Hept-1-yne has several applications in scientific research:
Biology and Medicine: Investigated for its potential in synthesizing biologically active compounds.
Mécanisme D'action
The mechanism of action for reactions involving hept-1-yne typically involves the high electron density of the triple bond, which makes it susceptible to electrophilic attack. For example, in addition reactions, the π electrons of the triple bond attack the electrophile, forming a covalent bond and resulting in a carbocation intermediate . This intermediate is then attacked by a nucleophile, completing the reaction.
Comparaison Avec Des Composés Similaires
Hept-1-yne can be compared with other terminal alkynes such as:
Propyne (C3H4): A simpler alkyne with similar reactivity but fewer carbon atoms.
But-1-yne (C4H6): Another terminal alkyne with similar chemical properties.
Pent-1-yne (C5H8): Slightly longer carbon chain but similar reactivity.
Hept-1-yne is unique due to its specific carbon chain length, which influences its physical properties and reactivity compared to shorter or longer alkynes.
Propriétés
Numéro CAS |
64146-57-2 |
|---|---|
Formule moléculaire |
C7H11ClZn |
Poids moléculaire |
196.0 g/mol |
Nom IUPAC |
chlorozinc(1+);hept-1-yne |
InChI |
InChI=1S/C7H11.ClH.Zn/c1-3-5-7-6-4-2;;/h3,5-7H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
XPXYTJCKDRFUNI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC#[C-].Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione](/img/structure/B14482268.png)
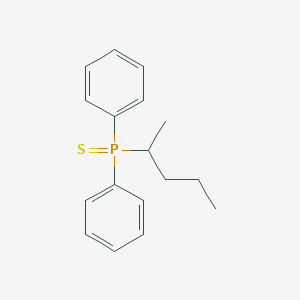
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)
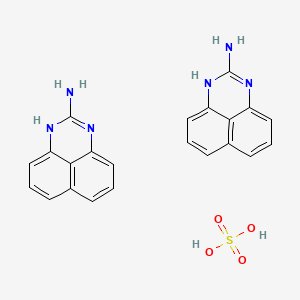
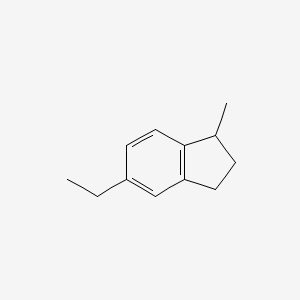
![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)
